3-Amino-N-(3-methylphenyl)propanamide
Description
3-Amino-N-(3-methylphenyl)propanamide is a propanamide derivative with the molecular formula C₁₀H₁₃N₂O (free base) or C₁₀H₁₅ClN₂O in its hydrochloride form (molecular weight: 214.69 g/mol) . Structurally, it features a β-alanine backbone substituted with a 3-methylphenyl group at the amide nitrogen. The compound is classified as an irritant, indicating handling precautions are necessary .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-amino-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C10H14N2O/c1-8-3-2-4-9(7-8)12-10(13)5-6-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) |
InChI Key |
LGYCNXKSYZLYBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparative analysis focuses on structural analogs with variations in the aromatic substituent or backbone functionalization. Key findings are summarized below:
Table 1: Structural and Functional Comparison of Propanamide Derivatives
Key Findings:
Enzyme Substrate Activity (β-Alanyl Aminopeptidase): 3-Amino-N-(4-methylphenyl)propanamide exhibited the lowest enzyme activity (p < 0.05 vs. 3-fluorophenyl and phenyl analogs) in Pseudomonas aeruginosa detection assays. 3-Amino-N-(3-fluorophenyl)propanamide and 3-Amino-N-phenylpropanamide showed statistically equivalent enzyme activity (p = 0.3350). However, the 3-fluorophenyl derivative produced 3-fluoroaniline, which had lower detection limits (LLOD/LLOQ) via HS-SPME-GC-MS compared to aniline from the phenyl analog .
Structural Impact on Bioactivity:
- Substituent Position: The 3-methylphenyl group (meta position) in the target compound contrasts with the 4-methylphenyl (para) analog, which demonstrated reduced enzyme affinity. This suggests para-substitution may sterically hinder enzyme-substrate interactions .
- Electron-Withdrawing Groups: The 3-fluorophenyl derivative’s enhanced detection limits are attributed to fluorine’s electron-withdrawing effect, stabilizing the VOC product (3-fluoroaniline) and improving chromatographic sensitivity .
Antimicrobial Derivatives:
- Compound 7c (thiazol-oxadiazole hybrid) displayed antimicrobial properties, with a melting point of 134–136°C and molecular weight 375 g/mol. Its activity likely stems from the sulfanyl and heterocyclic moieties enhancing membrane penetration .
Pharmaceutical Intermediates: Derivatives like 3-Amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide (CAS: 1156197-42-0) are explored as kinase inhibitors, highlighting the scaffold’s versatility in drug discovery .
Table 2: Physical and Analytical Data
| Compound Name | Melting Point (°C) | Molecular Weight (g/mol) | Purity | Key Analytical Methods |
|---|---|---|---|---|
| This compound (HCl) | N/A | 214.69 | N/A | NMR, LCMS |
| 7c | 134–136 | 375 | >95% | IR, NMR, EI-MS |
| 3-Amino-N-(3-fluorophenyl)propanamide | N/A | 196.22 | N/A | HS-SPME-GC-MS |
| 3-Amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide | N/A | 235.31 | 97% | LCMS, NMR |
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